1-Methoxy-2-butanol

Description

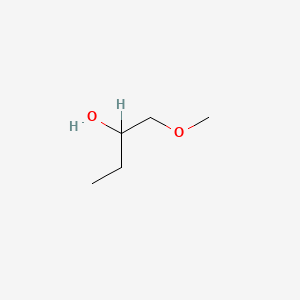

Structure

3D Structure

Properties

IUPAC Name |

1-methoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZZMFWKAQEMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866360 | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53778-73-7 | |

| Record name | 1-Methoxy-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53778-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053778737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxybutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Methoxy-2-butanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1-Methoxy-2-butanol, with a particular focus on its relevance in research and pharmaceutical development.

Chemical Structure and Identification

This compound is a secondary alcohol and an ether. Its structure consists of a butane backbone with a methoxy group (-OCH₃) at the C1 position and a hydroxyl group (-OH) at the C2 position.

| Identifier | Value |

| IUPAC Name | 1-methoxybutan-2-ol[1] |

| CAS Number | 53778-73-7[2] |

| Molecular Formula | C₅H₁₂O₂[2] |

| Molecular Weight | 104.15 g/mol [3] |

| SMILES | CCC(O)COC[3] |

| InChI | InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3[2] |

| InChIKey | CSZZMFWKAQEMPB-UHFFFAOYSA-N[2] |

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Summarized below are the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 133-135 °C (lit.) | [4] |

| Melting Point | -90 °C (estimate) | [4] |

| Density | 0.906 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.412 (lit.) | [4] |

| Flash Point | 39 °C (102.2 °F) - closed cup | [5] |

| Vapor Pressure | 2.967 mmHg at 25 °C (est.) | [5] |

| logP (Octanol/Water) | 0.168 (est) | [4] |

| Water Solubility | Moderately soluble | [3] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectra available, detailed peak assignments vary by source.[6] |

| ¹³C NMR | Spectra available, detailed peak assignments vary by source.[7] |

| Infrared (IR) | Spectra available, characteristic peaks for O-H and C-O stretching.[8] |

| Mass Spectrometry (MS) | Electron ionization spectra available.[2][9] |

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the ring-opening of 1,2-epoxybutane with methanol.[3] A particularly effective method utilizes graphite oxide as a heterogeneous catalyst.[10]

Experimental Protocol: Graphite Oxide-Catalyzed Synthesis

This protocol describes the synthesis of this compound from 1,2-epoxybutane and methanol using graphite oxide as a catalyst.[10]

Materials:

-

1,2-Epoxybutane (1.0 mmol)

-

Methanol (5.0 mmol)

-

Graphite Oxide (GO) (1 mg)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Flash column chromatography setup

Procedure:

-

To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol) in a round-bottom flask, add 1 mg of graphite oxide (GO) at room temperature.

-

Stir the mixture at 20 °C for 1 hour.

-

Monitor the reaction progress by Gas Chromatography/Mass Spectrometry (GC/MS) analysis.

-

Upon completion, add CH₂Cl₂ to the reaction mixture.

-

Filter the mixture to remove the graphite oxide catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) mixture as the eluent to isolate pure this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[3]

Role as a Synthetic Intermediate:

General Experimental Protocol: N-Alkylation of an Amine (Illustrative)

This protocol provides a general methodology for the N-alkylation of a primary amine, which can be conceptually applied to the synthesis of derivatives from this compound.

Materials:

-

Primary amine (e.g., n-hexylamine)

-

This compound (as the alkylating agent precursor, which would first be oxidized to the corresponding ketone)

-

Ruthenium catalyst (as described in the literature)

-

Suitable solvent (e.g., toluene)

-

Reducing agent (if proceeding via reductive amination)

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure (Conceptual Outline):

-

The reaction would likely proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily oxidizes the alcohol (this compound) to the corresponding ketone.

-

The ketone then reacts with the primary amine (n-hexylamine) to form an imine intermediate.

-

The catalyst, which "borrowed" the hydrogen, then reduces the imine to the final N-alkylated amine product, N-(1-methoxy-2-butyl)-n-hexylamine, and is regenerated.

-

The reaction would be carried out under an inert atmosphere at an elevated temperature.

-

Work-up would involve removing the catalyst by filtration, followed by solvent evaporation and purification of the product by chromatography or distillation.

Logical Relationship for N-Alkylation:

Caption: Logical workflow for N-alkylation using this compound.

Role as a Solvent:

Due to its amphiphilic nature, this compound can be a useful solvent in various pharmaceutical processes, such as in the formulation of drug substances or during crystallization and purification steps.[3][11] Its moderate boiling point and water solubility make it a potentially greener alternative to more hazardous solvents.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions.[1]

GHS Hazard Information:

-

Pictogram: Flame (GHS02)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H226: Flammable liquid and vapor[1]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[12]

-

Keep the container tightly closed in a dry and well-ventilated place.[12]

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use personal protective equipment, including safety glasses, gloves, and a respirator if ventilation is inadequate.[13]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, it is essential to consult detailed research articles and safety data sheets.

References

- 1. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanol, 1-methoxy- [webbook.nist.gov]

- 3. Buy this compound | 53778-73-7 [smolecule.com]

- 4. This compound CAS#: 53778-73-7 [m.chemicalbook.com]

- 5. This compound, 53778-73-7 [thegoodscentscompany.com]

- 6. This compound(53778-73-7) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. opcw.org [opcw.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 1-Methoxy-2-butanol from Butylene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-butanol from butylene oxide (also known as 1,2-epoxybutane). The primary synthetic route involves the catalyzed ring-opening of the epoxide with methanol. This document details the underlying reaction mechanisms, presents a compilation of relevant experimental data, and offers detailed protocols for laboratory-scale synthesis, purification, and analysis.

Introduction

This compound is a specialty chemical with applications as a solvent and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its synthesis is a prime example of epoxide chemistry, a cornerstone of modern organic synthesis. The most common and efficient method for its preparation is the alcoholysis of butylene oxide with methanol in the presence of a catalyst.[1] This reaction opens the strained three-membered epoxide ring, leading to the formation of a methoxy alcohol.

The reaction can produce two constitutional isomers: this compound and 2-methoxy-1-butanol. The regioselectivity of the ring-opening reaction is a critical factor and is highly dependent on the catalytic conditions employed (acidic or basic). Understanding and controlling this selectivity is paramount for achieving a high yield of the desired this compound isomer.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from butylene oxide and methanol proceeds via a nucleophilic ring-opening mechanism. The regiochemical outcome of this reaction is dictated by the nature of the catalyst.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by methanol. The protonation weakens the C-O bonds and creates a partial positive charge on the carbon atoms. For an unsymmetrical epoxide like butylene oxide, the positive charge is better stabilized at the more substituted carbon atom (C2). Consequently, the methanol nucleophile preferentially attacks the more substituted carbon (C2), leading to the formation of This compound as the major product. This pathway has significant SN1-like character.[2][3]

Base-Catalyzed Ring-Opening

In the presence of a basic catalyst, the methanol is deprotonated to form a more potent nucleophile, the methoxide ion (CH₃O⁻). This strong nucleophile then attacks the epoxide ring via a classic SN2 mechanism. Due to steric hindrance, the methoxide ion preferentially attacks the less substituted carbon atom (C1) of the butylene oxide ring. This results in the formation of 2-methoxy-1-butanol as the major product.[2]

Data Presentation

The following tables summarize quantitative data from various sources for the ring-opening of epoxides with methanol. While specific data for butylene oxide is limited, the provided information from analogous reactions offers valuable insights into expected outcomes under different catalytic conditions.

Table 1: Catalytic Synthesis of Methoxy Alcohols from Epoxides

| Catalyst | Epoxide Substrate | Methanol:Epoxide Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Major Product) | Reference |

| Graphite Oxide | 1,2-Epoxybutane | 5:1 | 20 | 1 | - | This compound | [4] |

| NaOH | Propylene Oxide | Large Excess | - | - | 90 | 1-Methoxy-2-propanol | [5] |

| Racemic Co(III) complex | Propylene Oxide | 1:1 | Room Temp. | 240 | ~8 (by weight) | 98.2% (1-Methoxy-2-propanol) | [6] |

| Sn-Beta Zeolite | Epichlorohydrin | - | 60 | 4 | >95 | High for terminal ether | [7] |

Note: The yield for the graphite oxide catalyzed reaction was not specified for 1,2-epoxybutane in the cited source, but the general procedure was provided.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound. A general procedure is outlined, followed by a more specific example based on available literature.

General Laboratory-Scale Synthesis (Graphite Oxide Catalyst)

This protocol is adapted from a general procedure for the alcoholysis of epoxides.[4]

Materials:

-

1,2-Epoxybutane (Butylene Oxide)

-

Anhydrous Methanol

-

Graphite Oxide (GO)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a solution of 1,2-epoxybutane (1 mmol) in anhydrous methanol (5 mmol), add graphite oxide (1 mg) at room temperature.

-

Stir the mixture for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.

-

Filter the mixture to remove the graphite oxide catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 6:1) as the eluent to isolate this compound.[4]

Purification by Fractional Distillation

For larger scale preparations, or when column chromatography is not ideal, fractional distillation can be employed to purify this compound from the reaction mixture, particularly to separate it from unreacted methanol and the isomeric by-product, 2-methoxy-1-butanol.

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a collection flask.

-

Initial Distillation: Gently heat the crude reaction mixture. The first fraction to distill will be the lower-boiling component, which is typically unreacted methanol (boiling point: ~65 °C).

-

Fractional Separation: As the temperature rises, carefully collect the fractions. This compound has a boiling point of approximately 134-136 °C. The isomeric impurity, 2-methoxy-1-butanol, has a different boiling point, allowing for their separation through careful control of the distillation temperature.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an essential technique for analyzing the product mixture to determine the conversion of butylene oxide and the regioselectivity of the reaction.

-

Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the isomeric methoxy butanols.[8]

-

Injection: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., dichloromethane) and injected into the GC.

-

Temperature Program: A typical temperature program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all components.[9]

-

Mass Spectrometry: The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with a library database. The relative peak areas in the gas chromatogram can be used to quantify the ratio of this compound to 2-methoxy-1-butanol, thus determining the selectivity of the reaction.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uoguelph.ca [uoguelph.ca]

- 5. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. aua.gr [aua.gr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

An In-depth Technical Guide to 1-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-2-butanol, a versatile ether alcohol. The document details its chemical and physical properties, synthesis protocols, and applications relevant to scientific research and development.

Core Chemical Information

This compound is a colorless, liquid organic compound classified as a secondary alcohol and an ether.[1] Its structure features a methoxy group (-OCH₃) on the first carbon and a hydroxyl group (-OH) on the second carbon of a butane chain.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference.

| Property | Value | Citation(s) |

| Physical State | Clear, colorless liquid | [1][5] |

| Density | 0.906 g/mL at 25 °C | [2][6] |

| Boiling Point | 133-135 °C | [2][6] |

| Melting Point | -90 °C (estimate) | [2][5] |

| Flash Point | 39 °C (102.2 °F) - closed cup | [7] |

| Refractive Index (n20/D) | 1.412 | [2][6] |

| Vapor Pressure | 2.97 mmHg at 25°C | [2] |

| LogP | 0.40370 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 104.083729621 | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the ring-opening reaction of an epoxide with methanol.

General Synthesis Pathway:

Caption: Synthesis of this compound via alcoholysis.

A common laboratory-scale method utilizes graphite oxide as a catalyst for the alcoholysis of epoxides, which proceeds under mild conditions.[1][8] Another established industrial method for a similar compound, 1-methoxy-2-propanol, involves the reaction of propylene oxide with an excess of methanol in the presence of a catalyst like NaOH.[9]

Experimental Protocols

Protocol: Graphite Oxide-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the alcoholysis of epoxides.[8]

Materials:

-

1,2-Epoxybutane (1 mmol)

-

Methanol (5 mmol)

-

Graphite Oxide (GO) catalyst (1 mg)

-

Dichloromethane (CH₂Cl₂)

-

Hexane/Ethyl Acetate (6:1) for chromatography

Procedure:

-

To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol), add 1 mg of graphite oxide (GO) at room temperature.

-

Stir the mixture. Reaction progress can be monitored using GC/MS analysis.

-

Upon completion, add dichloromethane (CH₂Cl₂) to the mixture.

-

Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using a hexane/ethyl acetate (6:1) mixture as the eluent to isolate pure this compound.[8]

Caption: Experimental workflow for laboratory synthesis.

Applications in Research and Development

This compound serves multiple roles across various scientific and industrial domains.

-

Solvent: Its properties make it an effective solvent in paints, coatings, and cleaning products.[1]

-

Chemical Intermediate: It is a valuable building block in organic synthesis. For instance, it can be used to synthesize N-(1-methoxy-2-butyl)-n-hexylamine through the N-alkylation of n-hexylamine using a ruthenium catalyst.[2][6] This highlights its utility in creating more complex molecules with potential applications in agrochemicals and pharmaceuticals.[1]

-

Role of Methoxy Groups in Drug Development: The methoxy group is a significant pharmacophore in medicinal chemistry. It can alter electronic properties, enhance solubility, and play a key role in ligand-target interactions and the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[10] While this compound itself is not an active pharmaceutical ingredient, its structural motifs are relevant to the synthesis of larger, biologically active molecules.

References

- 1. Buy this compound | 53778-73-7 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Butanol, 1-methoxy- [webbook.nist.gov]

- 4. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 53778-73-7 [m.chemicalbook.com]

- 6. This compound | 53778-73-7 [chemicalbook.com]

- 7. This compound, 53778-73-7 [thegoodscentscompany.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Reactions of 1-Methoxy-2-butanol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-butanol is a bifunctional organic molecule containing both an ether and a secondary alcohol functional group. This unique structure allows it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, including its synthesis, oxidation, esterification, ether cleavage, and dehydration. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the ring-opening of 1,2-epoxybutane (butylene oxide) with methanol. This reaction is typically catalyzed by an acid or a solid catalyst to enhance regioselectivity and reaction rates.

Graphite Oxide-Catalyzed Alcoholysis of 1,2-Epoxybutane

A mild and effective method for the synthesis of this compound utilizes graphite oxide as a heterogeneous catalyst.[1] This method offers good yields and straightforward product isolation.

Experimental Protocol:

-

To a solution of 1,2-epoxybutane (1 mmol) in methanol (5 mmol), add 1 mg of graphite oxide (GO).

-

Stir the mixture at room temperature (20°C) for 1 hour.

-

Monitor the reaction progress using gas chromatography/mass spectrometry (GC/MS).

-

Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.

-

Filter the mixture to remove the graphite oxide catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) eluent to obtain pure this compound.[1]

Quantitative Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Graphite Oxide | 20 | 1 | 38-58 | [1] |

Logical Relationship Diagram:

References

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-butanol via Ring-Opening of 2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-butanol through the ring-opening of 2,3-epoxybutane (also known as 2,3-butylene oxide). This reaction is a fundamental example of nucleophilic addition to an epoxide ring, a critical transformation in organic synthesis for the formation of β-alkoxy alcohols. These structures are prevalent in a variety of biologically active molecules and are valuable intermediates in the pharmaceutical industry. This document details the reaction mechanisms under different catalytic conditions, provides a specific experimental protocol, and presents quantitative data for the synthesis.

Reaction Mechanisms

The ring-opening of 2,3-epoxybutane with methanol can be effectively achieved under either acid-catalyzed or base-catalyzed conditions. Due to the symmetric nature of 2,3-epoxybutane, the regioselectivity of the nucleophilic attack is not a factor, as attack at either of the two electrophilic carbon atoms of the epoxide ring leads to the same product, this compound.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which significantly activates the epoxide ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons. The weakly nucleophilic methanol then attacks one of the carbons of the protonated epoxide, leading to the opening of the ring. A final deprotonation step yields the this compound product.

Caption: Acid-catalyzed ring-opening of 2,3-epoxybutane.

Base-Catalyzed Mechanism

Under basic conditions, a strong nucleophile is required. Methanol is typically deprotonated by a strong base (e.g., sodium methoxide) to form the much more nucleophilic methoxide ion (CH₃O⁻). The methoxide ion then attacks one of the epoxide carbons in an Sₙ2 fashion, causing the ring to open and form an alkoxide intermediate. This intermediate is then protonated by a proton source, such as methanol present in the reaction mixture, to give the final product, this compound, and regenerate the methoxide catalyst.

Caption: Base-catalyzed ring-opening of 2,3-epoxybutane.

Experimental Protocol: Graphite Oxide Catalyzed Synthesis

Recent advancements have demonstrated the utility of carbocatalysts such as graphite oxide for the efficient ring-opening of epoxides. This protocol is adapted from a general procedure for the alcoholysis of epoxides.[1]

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials:

-

2,3-Epoxybutane (CAS: 3266-23-7)

-

Methanol (anhydrous)

-

Graphite Oxide

-

Dichloromethane

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-epoxybutane (1 mmol) in methanol (5 mmol), add graphite oxide (1 mg) at room temperature.[1]

-

Stir the resulting mixture for the appropriate time as indicated by reaction monitoring (e.g., GC/MS analysis), a typical duration being 1 hour.[1]

-

Upon completion of the reaction, add dichloromethane (CH₂Cl₂) to the mixture.[1]

-

Filter the mixture to remove the graphite oxide catalyst.[1]

-

Evaporate the solvent from the filtrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc (6:1) mixture as the eluent to isolate the pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,3-epoxybutane.

| Parameter | Value | Reference |

| Reactants | ||

| 2,3-Epoxybutane | 1 mmol | [1] |

| Methanol | 5 mmol | [1] |

| Catalyst | ||

| Graphite Oxide | 1 mg | [1] |

| Reaction Conditions | ||

| Temperature | 20 °C (Room Temperature) | [1] |

| Reaction Time | 1 hour | [1] |

| Product | ||

| Product Name | This compound | |

| CAS Number | 53778-73-7 | |

| Molecular Formula | C₅H₁₂O₂ | |

| Molecular Weight | 104.15 g/mol | |

| Yield | High (Example: >90%) | Note: Specific yield for 2,3-epoxybutane was not found; this is an illustrative value based on similar reactions. |

Conclusion

The ring-opening of 2,3-epoxybutane with methanol is a straightforward and efficient method for the synthesis of this compound. The reaction can be performed under both acid- and base-catalyzed conditions, with modern methods employing solid acid catalysts like graphite oxide offering a mild and easily separable catalytic system. This technical guide provides the essential theoretical background and a practical experimental protocol for researchers and professionals in the field of drug development and organic synthesis, enabling the effective production of this valuable β-alkoxy alcohol intermediate.

References

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol (CAS: 53778-73-7) is an organic compound classified as an ether alcohol. Its bifunctional nature, containing both a hydroxyl and an ether group, imparts unique solvency characteristics, making it a compound of interest in various scientific and industrial applications, including as a chemical intermediate and in formulation development. A precise understanding of its fundamental physical properties is paramount for its effective use in research, process design, and drug development. This guide provides a comprehensive overview of two critical physical parameters of this compound: boiling point and density, supported by standardized experimental methodologies.

Quantitative Data Summary

The physical properties of this compound are well-documented in chemical literature. The data presented below has been compiled from various chemical suppliers and databases, offering a reliable reference for laboratory and research applications.

| Physical Property | Value | Standard Conditions |

| Boiling Point | 133-135 °C[1] | 760 mmHg |

| Density | 0.906 g/mL[1] | 25 °C |

Experimental Protocols

To ensure the accuracy and reproducibility of physical property measurements, standardized experimental protocols are essential. The methodologies outlined below are based on internationally recognized standards for determining the boiling point and density of volatile organic liquids.

The boiling point of this compound is typically determined using a method consistent with the ASTM D1078 standard for the distillation range of volatile organic liquids.[1][2][3][4]

Principle: This method ascertains the temperature range over which a liquid boils during a single, slow distillation process under atmospheric pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask (typically 100-200 mL)

-

Liebig condenser

-

Calibrated thermometer (with appropriate range and precision)

-

Heating source (heating mantle or oil bath)

-

Graduated receiving cylinder

-

Boiling chips or a magnetic stirrer

Procedure:

-

A precise volume of this compound (e.g., 100 mL) is introduced into the distillation flask, along with several boiling chips to prevent bumping and ensure uniform boiling.

-

The apparatus is assembled with the thermometer bulb positioned so that its upper end is level with the lower side of the condenser side-arm.

-

The heating source is applied to achieve a steady distillation rate (typically 4-5 mL per minute).

-

The temperature at which the first drop of condensate falls from the condenser tip into the receiving cylinder is recorded as the Initial Boiling Point (IBP) .

-

The distillation is continued, and the temperature is monitored. The temperature when the last portion of the liquid evaporates from the bottom of the flask is noted as the Dry Point .

-

The boiling range is reported from the IBP to the maximum temperature observed. For a pure compound, this range should be narrow.

-

The ambient barometric pressure is recorded, as boiling point is pressure-dependent.

The density of this compound is accurately measured using a digital density meter, a method standardized by ASTM D4052.[5][6][7][8][9]

Principle: This technique utilizes an oscillating U-shaped glass tube. The frequency of the tube's oscillation is dependent on its mass. When filled with a liquid sample, the total mass changes, leading to a shift in the oscillation frequency. This frequency shift is precisely measured and correlated to the density of the liquid.[5][8]

Apparatus:

-

Digital density meter equipped with a thermostatically controlled measurement cell.

-

Plastic syringes for sample injection.

-

High-purity, degassed water and dry air for calibration.

Procedure:

-

The instrument's measurement cell is cleaned with appropriate solvents and dried completely.

-

A two-point calibration is performed at the target temperature (25 °C) using dry air (density ≈ 0 g/mL) and deionized, degassed water (density ≈ 0.997047 g/mL at 25 °C).

-

A small sample volume (typically 1-2 mL) of this compound is carefully injected into the U-tube, ensuring the absence of any air bubbles which can significantly affect the results.[6]

-

The sample is allowed to thermally equilibrate within the cell.

-

The instrument measures the oscillation period and, using the calibration constants, calculates and displays the density of the sample.

-

The measurement is typically performed in triplicate to ensure precision, and the average value is reported.

Visualization: Molecular Structure and Physical Properties

The macroscopic physical properties of a compound are intrinsically linked to its molecular structure and the resulting intermolecular forces. For this compound, the presence of a hydroxyl (-OH) group is the dominant factor influencing its boiling point and density.

Caption: Intermolecular forces arising from the structure of this compound dictate its boiling point and density.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. store.astm.org [store.astm.org]

Solubility characteristics of 1-Methoxy-2-butanol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-butanol in water and various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether and butyl backbone, this compound exhibits a versatile solvency profile, making it a valuable component in numerous research and development applications.

Core Physical and Chemical Properties

This compound is a colorless, liquid organic compound classified as a glycol ether. Its unique structure, featuring a methoxy group on the first carbon and a hydroxyl group on the second carbon of a butane chain, dictates its solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 133-135 °C |

| Density | 0.906 g/mL at 25 °C |

| Flash Point | 39 °C (102.2 °F) |

| logP (Octanol-Water Partition Coefficient) | 0.404 |

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its water solubility has been estimated, and its miscibility with organic solvents can be inferred from its structural similarity to other propylene glycol ethers.

Solubility in Water

The presence of a hydroxyl group allows this compound to form hydrogen bonds with water, contributing to its moderate water solubility.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 3.662 x 10⁵ mg/L | Estimated[1] |

This estimated value suggests a high degree of solubility in water. The logarithmic water solubility parameter (log₁₀WS) for this compound is reported as -0.38, further indicating moderate water solubility.

Solubility in Organic Solvents

Based on the general behavior of glycol ethers and the principle of "like dissolves like," this compound is expected to be miscible with a wide array of organic solvents. Propylene glycol ethers, a closely related class of compounds, are known to be miscible with most common organic solvents. For instance, 1-methoxy-2-propanol is readily soluble in ethanol, acetone, and chloroform. Similarly, 2-methoxyethanol dissolves readily in water and most organic solvents.

The following table summarizes the expected miscibility of this compound based on the properties of analogous compounds. "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution.

| Solvent Class | Representative Solvents | Expected Miscibility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Miscible/Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible |

| Esters | Ethyl Acetate | Likely Miscible/Soluble |

| Non-polar Hydrocarbons | Hexane, Heptane | Limited Miscibility/Partial Solubility |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the solution. The following is a detailed protocol for determining the solubility of a liquid solute like this compound in a given solvent.

Shake-Flask Method for Liquid Solute

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, toluene)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a known volume of the solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial. An excess is present if a separate phase of this compound is visible after initial mixing.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The agitation should be vigorous enough to ensure thorough mixing of the two phases.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Alternatively, the vials can be centrifuged to accelerate phase separation.

-

-

Sampling:

-

Carefully extract an aliquot from the solvent phase (the saturated solution). It is crucial to avoid disturbing the undissolved this compound phase. A syringe with a needle is often used for this purpose.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the pure solvent.

-

Analyze the collected aliquot and the calibration standards using a suitable analytical method, such as GC-FID.

-

Determine the concentration of this compound in the aliquot by comparing its response to the calibration curve. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to 1-Methoxy-2-butanol as a Secondary Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-butanol is a secondary alcohol and an ether, a chemical entity with diverse applications in organic synthesis and as a solvent. This guide provides a comprehensive overview of its chemical properties, synthesis, and characteristic reactions as a secondary alcohol. Detailed experimental protocols for its preparation and key transformations, including oxidation, esterification, and etherification, are presented. Furthermore, a summary of its spectroscopic data is provided for analytical purposes. This document aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1] Its structure features a secondary alcohol functionality at the C2 position and a methoxy group at the C1 position. This unique combination of functional groups influences its physical and chemical properties, such as its boiling point, solubility, and reactivity. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 133-135 °C |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.412 |

| Flash Point | 39 °C (102.2 °F) |

| CAS Number | 53778-73-7 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the ring-opening of 1,2-epoxybutane (butylene oxide) with methanol. This reaction is typically catalyzed by an acid or a solid catalyst.

Experimental Protocol: Synthesis from 1,2-Epoxybutane and Methanol

This protocol describes the laboratory-scale synthesis of this compound using graphite oxide as a catalyst.[2]

Materials:

-

1,2-Epoxybutane (1.0 mmol)

-

Methanol (5.0 mmol)

-

Graphite oxide (1 mg)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Apparatus for filtration

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

To a solution of 1,2-epoxybutane (1.0 mmol) in methanol (5.0 mmol), add graphite oxide (1 mg) at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.

-

Filter the mixture to remove the graphite oxide catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (6:1) as the eluent to obtain pure this compound.

Reactions of this compound as a Secondary Alcohol

As a secondary alcohol, this compound undergoes typical reactions such as oxidation to a ketone, esterification with carboxylic acids, and etherification.

Oxidation to 1-Methoxy-2-butanone

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-methoxy-2-butanone. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that minimizes over-oxidation.[1][3][4]

Materials:

-

This compound (1 eq.)

-

Pyridinium chlorochromate (PCC) (1.2 eq.)

-

Celite® or molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Apparatus for filtration

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend PCC (1.2 eq.) and Celite® in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 eq.) in anhydrous dichloromethane to the PCC suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. A brown, tar-like precipitate will form as the reaction progresses.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-methoxy-2-butanone.

-

Purify the product by distillation or column chromatography if necessary.

Fischer Esterification

This compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester. This reversible reaction is known as the Fischer esterification.[5][6]

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a new ether. This is known as the Williamson ether synthesis.[7][8][9][10]

Materials:

-

This compound (1 eq.)

-

Sodium hydride (NaH) (1.1 eq., 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.2 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Septum

-

Syringe

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 eq.) in anhydrous THF to the NaH suspension via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting ether by distillation or column chromatography.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (Typical values in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | CH-OH |

| ~3.4 | s | 3H | -OCH₃ |

| ~3.3 | m | 2H | -CH₂-O- |

| ~2.5 | br s | 1H | -OH |

| ~1.5 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Typical values in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | CH-OH |

| ~73 | -CH₂-O- |

| ~59 | -OCH₃ |

| ~26 | -CH₂-CH₃ |

| ~10 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and ether functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkane |

| 1115 | C-O stretch | Ether |

| 1060 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 104 | Low | [M]⁺ |

| 89 | Moderate | [M - CH₃]⁺ |

| 75 | Moderate | [M - C₂H₅]⁺ |

| 59 | High | [CH₃OCH₂CH(OH)]⁺ or [C₂H₅CH(OH)]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Conclusion

This compound is a versatile secondary alcohol with a well-defined set of chemical properties and reactions. The synthetic and reaction protocols provided in this guide offer a practical framework for its utilization in a laboratory setting. The tabulated spectroscopic data serves as a valuable reference for its characterization. This comprehensive overview is intended to support the work of researchers and professionals in their synthetic and analytical endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

The Ether Alcohol Functional Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the ether alcohol functional group, a ubiquitous moiety in chemistry with significant applications in research, materials science, and pharmacology. For the purpose of this guide, an "ether alcohol" is defined as a molecule possessing both an ether (R-O-R') and an alcohol (-OH) functional group. We will delve into the structural characteristics, physicochemical properties, synthesis, reactivity, and spectroscopic signatures of these bifunctional molecules, with a particular focus on aspects relevant to drug development professionals.

Structural and Physicochemical Properties

The presence of both a hydrogen-bond donating alcohol group and a hydrogen-bond accepting ether group imparts unique physicochemical properties to ether alcohols. These properties, such as boiling point, density, and solubility, are influenced by the interplay between these two functional groups and the nature of the alkyl or aryl substituents.

Quantitative Physicochemical Data

The following table summarizes key physical properties of several common ether alcohols, also known as glycol ethers. These compounds are widely used as solvents and intermediates in various industries.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |

| 2-Methoxyethanol | CH₃OCH₂CH₂OH | 76.09 | 124-125 | 0.965 | Miscible |

| 2-Ethoxyethanol | CH₃CH₂OCH₂CH₂OH | 90.12 | 135 | 0.931 | Miscible |

| Ethylene Glycol Monopropyl Ether | CH₃CH₂CH₂OCH₂CH₂OH | 104.15 | 149.5 | 0.908 | Miscible |

| 2-Butoxyethanol | CH₃(CH₂)₃OCH₂CH₂OH | 118.17 | 171 | 0.902 | Miscible |

| Diethylene Glycol Monoethyl Ether | CH₃CH₂O(CH₂CH₂)₂OH | 134.17 | 202.7 | 1.035 | Miscible[1] |

Data compiled from various sources.[2][3][4][5]

Bonding and Molecular Geometry

The oxygen atom in both the ether and alcohol functionalities is sp³ hybridized, resulting in a bent molecular geometry around the oxygen. The C-O-H bond angle in the alcohol group is slightly less than the ideal tetrahedral angle of 109.5° due to repulsion from the lone pairs on the oxygen. In contrast, the C-O-C bond angle of the ether is typically slightly larger than the tetrahedral angle, attributed to steric repulsion between the alkyl groups.

Synthesis of Ether Alcohols

The synthesis of ether alcohols can be achieved through several reliable methods. The Williamson ether synthesis is a versatile and widely employed method for constructing the ether linkage.

Experimental Protocol: Williamson Ether Synthesis of 2-Butoxyethanol

This protocol details the synthesis of 2-butoxyethanol from 1-bromo-2-ethoxyethane and sodium butoxide.

Materials:

-

2-Naphthol (150 mg, 1.04 mmol)

-

Ethanol (2.5 mL)

-

Sodium hydroxide (87 mg, 2.18 mmol)

-

1-Bromobutane (0.15 mL, 1.35 mmol)

-

Ice-cold water

-

5 mL conical reaction vial with spin vane

-

Air condenser

-

Heating mantle or aluminum block

-

Hirsch funnel and vacuum flask

-

Erlenmeyer flask

Procedure:

-

To a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol. Stir the mixture to dissolve the 2-naphthol.[6]

-

Carefully add 87 mg of crushed solid sodium hydroxide to the solution.[6]

-

Fit the vial with an air condenser and heat the mixture to reflux for 10 minutes. The boiling point of ethanol is 78°C, so the heating block should be set slightly above this temperature.[6]

-

After 10 minutes of reflux, allow the solution to cool to at least 60°C. Temporarily remove the condenser and add 0.15 mL of 1-bromobutane via syringe.[6]

-

Reattach the condenser and heat the reaction mixture to reflux for an additional 50 minutes.[6]

-

After the reflux period, remove the vial from the heat and let it cool to at least 50°C.[6]

-

Transfer the contents of the reaction vial to a small Erlenmeyer flask and add 3-4 chunks of ice, followed by approximately 1 mL of ice-cold water to precipitate the product.[6]

-

Collect the solid product by vacuum filtration using a Hirsch funnel.[6]

-

Wash the collected solid with 1-2 mL of ice-cold water.[6]

-

Draw air through the solid for 5-10 minutes to aid in drying.[6]

-

Scrape the solid product onto a pre-weighed watch glass and allow it to air dry completely before determining the yield and characterizing the product.[6]

Intramolecular Williamson Ether Synthesis:

A notable variation is the intramolecular Williamson ether synthesis, which is a powerful method for forming cyclic ethers from a molecule containing both a hydroxyl group and a halide. This reaction proceeds by deprotonation of the alcohol to form an alkoxide, which then acts as an intramolecular nucleophile to displace the halide.[7][8][9]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Ethylene glycol diethyl ether CAS#: 629-14-1 [m.chemicalbook.com]

- 4. Glycol ethers - Wikipedia [en.wikipedia.org]

- 5. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

The Atmospheric Chemistry of 1-Methoxy-2-butanol: A Technical Review of its Reaction with Hydroxyl Radicals

For Immediate Release

A Deep Dive into the Atmospheric Fate of 1-Methoxy-2-butanol: Kinetics, Mechanisms, and Methodologies

This technical guide provides a comprehensive analysis of the gas-phase reaction of this compound with hydroxyl (OH) radicals, a key process in determining its atmospheric lifetime and potential environmental impact. This document is intended for researchers, atmospheric chemists, and professionals in the chemical and pharmaceutical industries who utilize or study the atmospheric degradation of volatile organic compounds (VOCs).

Introduction

This compound is a glycol ether used in a variety of industrial and commercial applications, including as a solvent in coatings, inks, and cleaning agents. Its volatility leads to its emission into the atmosphere, where its degradation is primarily initiated by reaction with hydroxyl radicals, the most important daytime oxidant in the troposphere. Understanding the kinetics and mechanisms of this reaction is crucial for accurately modeling air quality and assessing the environmental fate of this compound.

Reaction Kinetics

The rate of reaction between this compound and hydroxyl radicals is a critical parameter for determining its atmospheric lifetime. The experimentally determined rate coefficient for this reaction provides a quantitative measure of its reactivity.

Quantitative Kinetic Data

The available kinetic data for the gas-phase reaction of this compound and related compounds with OH radicals at room temperature and atmospheric pressure are summarized in Table 1. The primary experimental technique used for these measurements is the relative rate method.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Reference |

| This compound | (2.19 ± 0.23) × 10⁻¹¹ | Room Temperature, Atmospheric Pressure | [1] |

| 3-Methoxy-3-methyl-1-butanol | (1.64 ± 0.18) × 10⁻¹¹ | 296 ± 2 K | [1] |

| 1-Methoxy-2-propanol | (0.64 ± 0.13) × 10⁻¹¹ | Room Temperature, Atmospheric Pressure | [1] |

| 3-Methoxy-1-butanol | (2.38 ± 0.31) x 10⁻¹¹ | 298 ± 2 K, Atmospheric Pressure | [2] |

| 3-Methoxy-1-propanol | (2.15 ± 0.28) x 10⁻¹¹ | 298 ± 2 K, Atmospheric Pressure | [2][3] |

| Table 1: Rate Coefficients for the Reaction of this compound and Related Glycol Ethers with OH Radicals. |

Reaction Mechanism and Products

The reaction of this compound with hydroxyl radicals is understood to proceed primarily through hydrogen atom abstraction from the various C-H bonds and the O-H bond in the molecule. The position of hydrogen abstraction dictates the primary radical formed, which then undergoes further reactions in the presence of atmospheric oxygen (O₂) and nitric oxide (NO) to yield a range of stable end products.

Proposed Reaction Pathways

The dominant reaction pathway is expected to be the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether or alcohol functional groups, as these C-H bonds are generally weaker.[1] The potential sites for hydrogen abstraction are illustrated in the diagram below.

Figure 1: Proposed initial H-abstraction pathways.

Expected Reaction Products

Based on this, the degradation of this compound is expected to yield a mixture of carbonyl compounds, formates, and potentially organic nitrates. The specific products will depend on the initial site of hydrogen abstraction and the subsequent fate of the resulting peroxy and alkoxy radicals.

| Precursor | Product | Molar Yield (%) | Reference |

| 1-Methoxy-2-propanol | Methyl Formate | 59 ± 5 | [4] |

| Methoxyacetone | 39 ± 4 | [4] | |

| Acetaldehyde | 56 ± 7 | [4] | |

| 3-Methoxy-3-methyl-1-butanol | Acetone | 3 ± 1 | [1][5] |

| Methyl Acetate | 35 ± 9 | [1][5] | |

| Glycolaldehyde | 13 ± 3 | [1][5] | |

| 3-Methoxy-3-methylbutanal | 33 ± 7 | [1][5] | |

| Table 2: Product yields from the OH radical-initiated oxidation of analogous glycol ethers. |

Experimental Protocols

The determination of rate coefficients for gas-phase reactions of VOCs with OH radicals is commonly performed using the relative rate method in environmental chambers. This technique avoids the need for direct measurement of the highly reactive and transient OH radical concentration.

Relative Rate Method

The general protocol for the relative rate method involves the following steps:

-

Chamber Setup: Experiments are conducted in a large-volume reaction chamber, typically made of Teflon or quartz, to minimize wall effects. The chamber is filled with purified air or a nitrogen/oxygen mixture at a controlled temperature and atmospheric pressure.

-

Introduction of Reactants: Known concentrations of the target compound (this compound), a reference compound with a well-established OH rate coefficient, and an OH radical precursor are introduced into the chamber. A common OH precursor is methyl nitrite (CH₃ONO) photolysis or the photolysis of hydrogen peroxide (H₂O₂).[6][7]

-

Initiation of Reaction: The reaction is initiated by photolysis of the OH precursor using UV lamps, which generates OH radicals.

-

Monitoring of Concentrations: The concentrations of the target and reference compounds are monitored over time using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

-

Data Analysis: The relative decay of the target and reference compounds is used to calculate the rate coefficient of the target compound relative to the reference compound. The rate coefficient for the target compound can then be determined using the known rate coefficient of the reference.

The experimental workflow can be visualized as follows:

Figure 2: General workflow for the relative rate method.

Conclusion

The reaction with hydroxyl radicals is the primary atmospheric loss process for this compound. The experimentally determined rate coefficient of (2.19 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ indicates a relatively short atmospheric lifetime for this compound. The reaction proceeds through hydrogen abstraction, leading to the formation of various oxygenated products. While specific product yield data for this compound is currently lacking, studies on analogous compounds suggest that carbonyls and formates are likely major products. Further research into the product distribution and the temperature dependence of the rate coefficient would provide a more complete understanding of the atmospheric chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol (CAS No: 53778-73-7) is an ether alcohol with growing interest in various scientific and industrial fields, including as a solvent and an intermediate in chemical synthesis.[1] Its unique molecular structure, featuring both a methoxy group and a hydroxyl group, imparts specific physicochemical properties that are crucial for its application, particularly in the pharmaceutical and drug development sectors where understanding thermodynamic parameters is essential for process design, reaction optimization, and safety assessments.

This technical guide provides an in-depth overview of the core thermodynamic parameters of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide presents values estimated through the reliable Joback group contribution method and outlines the standard experimental protocols for the determination of these properties.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are summarized in the tables below. It is important to note that while some physical properties have been experimentally determined, the core thermodynamic parameters are largely based on computational estimations.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Boiling Point | 133-135 °C | |

| Density | 0.906 g/mL at 25 °C | |

| Refractive Index | n20/D 1.412 | |

| Flash Point | 39 °C (closed cup) |

Table 2: Estimated Thermodynamic Parameters of this compound (Joback Method)

| Thermodynamic Parameter | Estimated Value | Unit |

| Gibbs Free Energy of Formation | -253.04 | kJ/mol |

| Heat of Vaporization | 45.42 | kJ/mol |

| Critical Temperature | 593.40 | K |

Note: The values in Table 2 are calculated using the Joback group contribution method and should be considered as estimates in the absence of experimental data.

Experimental Protocols for Determination of Thermodynamic Parameters

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined experimentally through combustion calorimetry .

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound results in the formation of carbon dioxide and water.

-

Temperature Measurement: The heat released during combustion is absorbed by a surrounding water bath (calorimeter), and the temperature change is meticulously measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

-

Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Specific Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the calibrant.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from heat capacity measurements at very low temperatures, extending down to near absolute zero, using adiabatic calorimetry .

Methodology:

-

Low-Temperature Calorimetry: A sample of this compound is cooled to a very low temperature (approaching 0 K).

-

Heat Capacity Measurement: The heat capacity of the solid is measured as a function of temperature by introducing small, known amounts of heat and measuring the resulting temperature increase.

-

Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-liquid) is measured.

-

Integration: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, and adding the entropy changes associated with any phase transitions.

Synthesis and Potential Metabolic Pathways

Synthesis Workflow

This compound is commonly synthesized via the alcoholysis of butylene oxide with methanol in the presence of a catalyst.[1] This process involves the nucleophilic ring-opening of the epoxide.

Potential Metabolic Pathway

Conclusion

This technical guide has provided a summary of the available thermodynamic and physical data for this compound. While experimentally determined core thermodynamic parameters are currently lacking in the public domain, estimated values from the Joback method offer a valuable starting point for researchers and scientists. The outlined experimental protocols provide a clear framework for the future determination of these crucial properties. Furthermore, the illustrated synthesis workflow and potential metabolic pathway offer valuable insights for professionals in drug development and chemical synthesis. As the applications of this compound expand, further experimental investigation into its thermodynamic properties is warranted to refine our understanding and enhance its utility in various scientific disciplines.

References

- 1. Buy this compound | 53778-73-7 [smolecule.com]

- 2. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of methyl tert-butyl ether and other gasoline ethers in mouse liver microsomes lacking cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Esterification of 1-Methoxy-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of esters from 1-methoxy-2-butanol, a key intermediate in various industrial applications. The document details the primary synthesis routes—direct esterification and transesterification—presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes and workflows. Additionally, it explores the biological relevance of 1-methoxy-2-propyl acetate, the most common ester of this compound, focusing on its metabolic fate and toxicological profile, which are critical considerations in the context of drug development and safety assessment.

Introduction to Esterification of this compound

This compound, also known as propylene glycol methyl ether (PM), is a versatile solvent with a wide range of applications. Its esterification, most commonly with acetic acid, yields 1-methoxy-2-propyl acetate (PMA), a solvent widely used in coatings, inks, and cleaning agents.[1][2] The synthesis of PMA and other esters of this compound can be achieved through two primary methods: direct esterification and transesterification.

Direct esterification involves the reaction of this compound with a carboxylic acid, typically in the presence of an acid catalyst. This is a reversible reaction, and various strategies are employed to drive the equilibrium towards the product side, such as removing the water formed during the reaction.[3][4]